4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride

Vue d'ensemble

Description

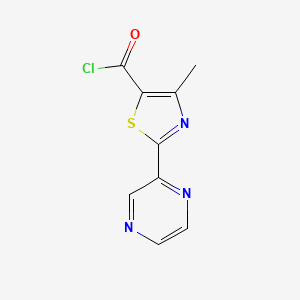

4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride is a heterocyclic compound that contains a thiazole ring substituted with a pyrazine moiety and a carbonyl chloride functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Pyrazine Moiety: The pyrazine ring can be introduced via a nucleophilic substitution reaction, where a pyrazine derivative reacts with the thiazole intermediate.

Formation of the Carbonyl Chloride Group: The final step involves the conversion of the carboxylic acid group to a carbonyl chloride group using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Thionyl Chloride (SOCl₂): Used for converting carboxylic acids to carbonyl chlorides.

Nucleophiles (Amines, Alcohols, Thiols): React with the carbonyl chloride group to form various derivatives.

Oxidizing Agents (e.g., Hydrogen Peroxide): Used for oxidation reactions.

Reducing Agents (e.g., Sodium Borohydride): Used for reduction reactions.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C9H6ClN3OS

- Molecular Weight : 239.68 g/mol

- IUPAC Name : 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carbonyl chloride

This compound features a thiazole ring fused with a pyrazine moiety, making it an attractive candidate for drug development due to its ability to interact with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit antimicrobial properties. Studies have shown that modifications to the thiazole ring can enhance activity against various pathogens, including bacteria and fungi. The presence of the pyrazine group may further augment this effect, making this compound a candidate for developing new antimicrobial agents .

Anticancer Properties

Thiazole derivatives have been explored for their anticancer potential. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented in several studies. For instance, modifications to the carbonyl chloride functionality can lead to compounds that effectively target cancer cells while sparing normal cells .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of metabolic disorders. Its structure allows it to interact with enzyme active sites, potentially leading to the development of therapeutic agents for conditions like diabetes and obesity .

Synthesis of Functional Polymers

This compound serves as a building block in synthesizing functional polymers. Its reactive carbonyl group can participate in polymerization reactions, leading to materials with specific properties tailored for applications in coatings and adhesives .

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films contributes to its potential use in these technologies .

Case Studies

Mécanisme D'action

The mechanism of action of 4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrazine and thiazole rings can facilitate binding to target proteins through π-π interactions and hydrogen bonding.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carboxylic Acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

2-(2-Pyrazinyl)-4-Methylthiazole: Lacks the carbonyl chloride group.

4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carboxamide: Contains an amide group instead of a carbonyl chloride group.

Uniqueness

4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride is unique due to the presence of the highly reactive carbonyl chloride group, which allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. This reactivity makes it a valuable intermediate in synthetic chemistry.

Activité Biologique

4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carbonyl chloride (CAS No. 257876-11-2) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, characterization, and various biological activities, including antimicrobial and antioxidant properties, supported by recent research findings.

- Molecular Formula : C9H6ClN3OS

- Molecular Weight : 239.68 g/mol

- IUPAC Name : this compound

- SMILES : CC1=C(SC(=N1)C1=NC=CN=C1)C(Cl)=O

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate thiazole and pyrazine derivatives under controlled conditions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound has been tested against various bacterial and fungal strains using methods such as the Kirby–Bauer disk diffusion method.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 18 | 40 | |

| Bacillus subtilis | 12 | 70 | |

| Candida albicans | 14 | 60 |

The results indicate significant inhibition zones against various strains, suggesting its potential as an antimicrobial agent .

Antioxidant Activity

In addition to its antimicrobial properties, this compound exhibits notable antioxidant activity. The DPPH radical scavenging assay and hydroxyl radical scavenging assay have been utilized to evaluate its ability to neutralize free radicals.

Table 2: Antioxidant Activity Assays

| Compound | DPPH Scavenging (%) | Hydroxyl Radical Scavenging (%) |

|---|---|---|

| This compound | 75% at 100 µg/mL | 68% at 100 µg/mL |

These assays demonstrate that the compound can effectively reduce oxidative stress by scavenging free radicals .

Case Studies

A study focusing on a series of thiazole derivatives reported that compounds similar to this compound displayed a broad spectrum of biological activities including anti-diabetic and anti-cancer effects. The structure–activity relationship (SAR) analysis indicated that modifications in the thiazole ring significantly influenced biological efficacy .

Computational Studies

Computational approaches such as molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. These studies help elucidate the electronic properties and potential mechanisms of action, supporting experimental findings regarding its antimicrobial and antioxidant activities .

Propriétés

IUPAC Name |

4-methyl-2-pyrazin-2-yl-1,3-thiazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3OS/c1-5-7(8(10)14)15-9(13-5)6-4-11-2-3-12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURNSWQWQVJINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=NC=CN=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380138 | |

| Record name | 4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257876-11-2 | |

| Record name | 4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.